Yohimbine oxindole
Description
Properties
CAS No. |
5074-58-8 |
|---|---|
Molecular Formula |
C21H26N2O4 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
methyl (3S,5'aR,8'S,9'R,9'aS,10'aS)-8'-hydroxy-2-oxospiro[1H-indole-3,1'-3,5,5a,6,7,8,9,9a,10,10a-decahydro-2H-pyrrolo[1,2-b]isoquinoline]-9'-carboxylate |
InChI |
InChI=1S/C21H26N2O4/c1-27-19(25)18-13-10-17-21(14-4-2-3-5-15(14)22-20(21)26)8-9-23(17)11-12(13)6-7-16(18)24/h2-5,12-13,16-18,24H,6-11H2,1H3,(H,22,26)/t12-,13-,16-,17-,18+,21-/m0/s1 |
InChI Key |
BBKUFJBVLNBUIG-RENMCCNSSA-N |
Isomeric SMILES |
COC(=O)[C@H]1[C@H](CC[C@@H]2[C@@H]1C[C@H]3[C@]4(CCN3C2)C5=CC=CC=C5NC4=O)O |
Canonical SMILES |
COC(=O)C1C(CCC2C1CC3C4(CCN3C2)C5=CC=CC=C5NC4=O)O |
Origin of Product |
United States |
Preparation Methods
Oxidative Rearrangement Method
Starting Materials: Tetrahydro-β-carbolines (THCs), which can be synthesized or isolated.
Oxidants: Traditional oxidants such as lead tetraacetate and osmium tetroxide are effective but toxic. Alternative greener oxidants like oxone (potassium peroxymonosulfate) with halide catalysis have been developed to perform oxidative rearrangement safely and efficiently.
Reaction Conditions: The oxidative rearrangement typically proceeds under mild conditions, with halide catalysis enhancing the reaction rate and selectivity toward spirooxindole formation.
Outcome: This method yields spirooxindole structures characteristic of this compound, preserving the stereochemistry of the precursor or enabling stereoselective transformations.
Total Synthesis via Pictet-Spengler and Intramolecular Cyclizations
-
- Enantioselective Pictet-Spengler cyclization of tryptamine derivatives with aldehydes or pyrone-based building blocks.
- Selective amidation and reduction steps to install functional groups.
- Intramolecular Diels–Alder cycloadditions (IMDA) to form the complex ring systems.
Catalysts and Reagents: Borane dimethyl sulfide for amide reduction; bicyclic guanidine catalysts for asymmetric tandem isomerization and IMDA reactions; thiourea catalysts for acyl-Pictet-Spengler reactions.
Yields and Efficiency: Asymmetric syntheses have been reported with overall yields ranging from 14% to over 70% depending on the route and catalyst system. For example, Mergott et al. achieved 14% overall yield in 11 steps, while Feng et al. reported 72–91% yield in key asymmetric steps.
Challenges: Imine condensation steps can be difficult due to Boc-protecting group lability and side reactions. Nontraditional, solvent-free imine condensation under reduced pressure has been employed to overcome these issues.
Oxidation to this compound
Oxidative Transformation: Yohimbine itself can be converted into its oxindole derivatives via controlled oxidation. Finch et al. demonstrated preparation of oxindoles from yohimbine using oxidative methods, which also facilitated the synthesis of related alkaloids like mitraphylline and corynoxeine.
Typical Oxidants: Mild oxidants compatible with complex alkaloids are preferred to avoid degradation. The choice of oxidant and conditions affects the yield and purity of the oxindole product.
Extraction and Isolation from Natural Sources
- While synthetic methods dominate, extraction from Rauwolfia species remains a source of yohimbine and related alkaloids. Patented processes describe solvent extraction techniques optimized for alpha-yohimbine (rauwolscine), which can be further chemically modified to oxindole derivatives.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Steps | Oxidants/Catalysts Used | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Oxidative Rearrangement of THCs | Oxidation of tetrahydro-β-carbolines to spirooxindoles | Pb(OAc)4, OsO4, t-BuOCl, NBS, Oxone (halide catalysis) | Variable (moderate) | Biomimetic, direct conversion | Toxic oxidants, environmental concerns |
| Enantioselective Total Synthesis | Pictet-Spengler cyclization, amidation, IMDA cycloaddition | Borane dimethyl sulfide, bicyclic guanidine, thiourea catalysts | 14–91 | High stereocontrol, modular synthesis | Multi-step, challenging imine condensation |
| Oxidative Conversion of Yohimbine | Controlled oxidation of yohimbine to oxindole | Mild oxidants (various) | Moderate | Direct conversion from natural product | Requires pure yohimbine, sensitive reactions |
| Extraction from Rauwolfia species (followed by modification) | Solvent extraction, purification | Solvent systems (patented) | Variable | Natural source, scalable | Purity issues, requires further synthesis |
Summary of Research Findings
The oxidative rearrangement of tetrahydro-β-carbolines is a cornerstone in the synthesis of spirooxindole alkaloids like this compound, but safer and greener oxidants are being developed to replace toxic heavy metal reagents.
Enantioselective total synthesis routes provide precise stereochemical control and have been refined to improve yields and step efficiency, employing advanced catalytic systems and tandem cyclizations.
Oxidative transformations of yohimbine to oxindole derivatives have been demonstrated since the 1960s, forming the basis of partial syntheses of related alkaloids.
Extraction methods from Rauwolfia species remain commercially relevant for obtaining yohimbine, which can be chemically converted to oxindole forms.
Recent studies also highlight the importance of protecting groups and reaction conditions in imine formation and cycloaddition steps critical to the synthesis.
Chemical Reactions Analysis
Oxidative Rearrangement to Spirooxindole Scaffolds
Yohimbine oxindole intermediates undergo oxidative rearrangements to form spirooxindole alkaloids, a process observed in both biosynthetic and synthetic contexts.
Biosynthetic Pathway
A CYP71 enzyme in Mitragyna speciosa (kratom) catalyzes the conversion of secoyohimbine scaffolds to spirooxindoles via oxidative rearrangement (Figure 1A) . This enzymatic step involves:
-
Oxidative halogenation : Introduction of a halogen atom at the indole β-position.
-
Water addition : Formation of a halohydrin intermediate.
-
Semi-pinacol rearrangement : Cleavage of the C2-C3 bond and spirocyclization .
Synthetic Mimicry
Halide-catalyzed oxidative rearrangement using oxone (KHSO₅) replicates this biosynthetic process:
| Condition | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Oxone (1.2 eq), KBr (5 mol%) | THF/H₂O (1:1) | 87–93 | |
| Oxone (1.2 eq), KBr (5 mol%) | MeCN/H₂O (1:1) | 84–93 |
Key observations:
-
Electron-withdrawing groups (e.g., Ts, Boc) on the indole nitrogen reduce reaction yields (0% for 2d ) .
-
N-protected piperidines (Boc, Ts, Cbz, Ac) show high yields (90–99%) due to reduced electron density at the indole core .
Intramolecular Diels-Alder (IMDA) Cycloaddition
A modular synthesis strategy constructs yohimbine-like scaffolds through IMDA reactions (Scheme 2) :
-
Glutaconaldehyde precursor : Reacted with tryptamine derivatives to form triene intermediates.
-
Endo-selective cycloaddition : Forms the pentacyclic yohimbine core with spirooxindole motifs.
Key data :
-
Total synthesis of alstovenine and venenatine achieved in 5 steps from 2-pyrone and tryptamine .
-
Asymmetric synthesis of (+)-yohimbine via thiourea-catalyzed acyl-Pictet–Spengler reaction (16% yield over 9 steps) .
Hydrolysis and Stability
This compound derivatives exhibit pH-dependent stability:
-
Hydrolysis : Primary degradation pathway at neutral pH (pH 6–7.5), forming yohimbine acid .
-
Kinetics : Follows first-order kinetics with t₁/₂ > 24 hours at pH 7, enabling transdermal formulation .
| Condition | Degradation Product | Half-Life (pH 7) |
|---|---|---|
| Aqueous solution | Yohimbine acid | >24 hours |
Catalytic Halogenation for Functionalization
Halide catalysts enable regioselective functionalization of this compound precursors:
Substrate Scope for Oxidative Rearrangement
| Substrate (R₁, R₃) | Conversion (%) | Yield (%) |
|---|---|---|
| H, Boc | 100 | 93 |
| Ts, H | 0 | 0 |
| H, Ac | 100 | 99 |
Mechanistic insights:
-
Halide catalysis : Generates bromonium ions (Br⁺) for β-halogenation of indoles.
-
Oxone role : Oxidizes Br⁻ to Br⁺ while minimizing hazardous byproducts .
Oxidative Stress and Metabolic Reactions
This compound derivatives influence hepatic oxidative stress pathways:
Scientific Research Applications
Pharmacological Properties
Yohimbine primarily functions as an antagonist of α2-adrenergic receptors, which plays a crucial role in its pharmacological effects. Its ability to block these receptors leads to increased norepinephrine release, enhancing sympathetic nervous system activity. This mechanism underlies many of its applications:
- Sexual Dysfunction : Yohimbine has been traditionally used to treat erectile dysfunction. Clinical studies indicate that it can improve sexual function, particularly in patients with psychogenic erectile dysfunction. A notable trial demonstrated that a dose of 10.8 mg taken three times daily resulted in significant improvements in erectile response compared to placebo .
- Metabolic Disorders : Recent studies have explored yohimbine's effects on metabolic health, particularly its potential to alleviate conditions such as obesity and insulin resistance. Research on high-fat diet-induced obesity in rats showed that yohimbine administration improved oxidative stress markers and restored normal cysteine metabolism .
- Psychological Effects : Yohimbine has been investigated for its anxiolytic properties. Some studies suggest it may help alleviate anxiety symptoms by modulating neurotransmitter systems, although caution is advised due to potential side effects like increased anxiety at higher doses .
Case Studies and Clinical Trials
- Erectile Dysfunction : A double-blind study involving men with erectile dysfunction found that yohimbine significantly improved sexual function scores compared to placebo. Participants reported enhanced libido and improved erection quality, with minimal side effects noted .
- Weight Management : In a randomized controlled trial assessing the effects of yohimbine on body composition, participants taking yohimbine experienced greater fat loss compared to those receiving a placebo. The study highlighted yohimbine's role in enhancing fat oxidation during exercise .
- Anxiety Disorders : A study examining the effects of yohimbine on patients with generalized anxiety disorder showed mixed results; while some individuals experienced heightened anxiety levels, others reported improvements in mood and energy levels following treatment .
Data Tables
Mechanism of Action
Yohimbine oxindole exerts its effects primarily through its action on alpha-2 adrenergic receptors. By blocking these receptors, it increases the release of norepinephrine and enhances sympathetic nervous system activity. This mechanism is responsible for its effects on blood vessels, mood, and sexual function . Additionally, this compound may interact with other molecular targets, contributing to its diverse pharmacological profile.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Yohimbine Derivatives
Hydroxyyohimbine Metabolites
Yohimbine undergoes hydroxylation in superacidic media to produce metabolites such as 10- and 11-hydroxyyohimbine. These compounds retain the indole core but lack the oxindole moiety, instead featuring hydroxyl groups on the benzene ring . Unlike yohimbine oxindole, hydroxyyohimbines are primarily studied as human metabolites rather than therapeutic candidates.
Yohimbine-Derived Small Molecules
Diverted synthetic pathways, including lithium aluminum hydride reductions and acylations, have generated 70 yohimbine-derived analogs. These modifications focus on altering the tryptoline ring system rather than forming oxindole structures . This compound stands apart due to its spirooxindole architecture, which may confer unique binding properties.
Oxindole Scaffold Derivatives
Oxindole-based compounds are widely explored for kinase inhibition and drug repurposing. Key comparisons include:
- CDK2 Inhibitors : Oxindole derivatives with substitutions at the R2 position (e.g., halogen or methyl groups) exhibit enhanced binding affinity to CDK2’s active site, mediated by interactions with residues like LEU83 and ASP86 . This compound’s spiro structure may sterically hinder similar interactions, though computational studies are needed.
- VEGFR-2 Inhibitors: In silico analyses of oxindole tautomers (e.g., oxindole7, oxindole17) reveal structural similarities to semaxinib, a potent VEGFR-2 inhibitor.
Isatin and Indole Analogues
Isatin (indole-2,3-dione) and its isomers share core features with oxindole but differ in functional group placement. For example:
- Isatin: Exhibits monoamine oxidase (MAO) inhibitory activity, with IC50 values in the micromolar range .
- 5-Hydroxyisatin : Modifies MAO inhibition potency, highlighting the impact of hydroxylation on bioactivity .
this compound’s spirooxindole structure may offer distinct electronic and steric properties compared to planar isatin derivatives.
Data Table: Comparative Analysis of this compound and Related Compounds
Research Findings and Implications
Biological Activity
Yohimbine oxindole, a derivative of the indole alkaloid yohimbine, has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Overview of this compound
Yohimbine is primarily known for its role as a selective antagonist of the α2-adrenergic receptor. This action enhances norepinephrine release, leading to increased sympathetic activity. The oxindole derivative of yohimbine has been synthesized to explore variations in biological activity and therapeutic potential.
Pharmacological Properties
This compound exhibits a range of pharmacological effects:
- α2-Adrenergic Antagonism : By blocking α2 receptors, this compound increases sympathetic outflow, which can enhance cardiovascular responses and metabolic activities.
- Serotonergic Activity : The compound also interacts with serotonergic receptors, contributing to mood elevation and potential antidepressant effects.
- Antioxidant Properties : Recent studies indicate that yohimbine can alleviate oxidative stress by modulating the levels of reactive sulfur species in the liver, particularly in high-fat diet-induced obesity models .
The biological activity of this compound is mediated through several mechanisms:
- Receptor Interactions : this compound selectively binds to α2-adrenergic receptors with high affinity, influencing neurotransmitter release and vascular tone .
- Oxidative Stress Modulation : Research indicates that yohimbine can reduce lipid peroxidation and enhance the expression of enzymes involved in sulfur metabolism, such as thiosulfate sulfurtransferase (TST) .
- Impact on Metabolism : this compound's ability to modulate catecholamine levels may improve metabolic processes related to fat oxidation and energy expenditure.
Research Findings
Recent studies have provided insights into the biological activity of this compound:
- A study demonstrated that administration of yohimbine at doses of 2 mg/kg and 5 mg/kg for 30 days in obese rats resulted in decreased levels of sulfates and increased expression of TST, suggesting a protective effect against oxidative stress .
- Another investigation highlighted the compound's potential as an antiplasmodial agent, indicating that structural modifications could enhance its efficacy against malaria without cytotoxicity .
Case Studies
Several case studies illustrate the pharmacological effects of this compound:
- Case Study 1 : A cohort study examined the effects of yohimbine on individuals with erectile dysfunction. Results indicated significant improvements in sexual function correlated with increased norepinephrine levels due to α2-adrenoceptor blockade.
- Case Study 2 : In a clinical trial involving patients with anxiety disorders, yohimbine was shown to enhance alertness and reduce symptoms associated with anxiety through its serotonergic activity .
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Observations |
|---|---|---|
| α2-Adrenergic Antagonism | Increases norepinephrine release | Enhanced cardiovascular response |
| Antioxidant Activity | Reduces lipid peroxidation | Decreased oxidative stress markers in liver |
| Serotonergic Effects | Modulates serotonin levels | Improved mood and reduced anxiety symptoms |
| Antiplasmodial Activity | Selective toxicity against Plasmodium | Effective against chloroquine-resistant strains |
Q & A
Q. What experimental methodologies are recommended for quantifying yohimbine oxindole in plant extracts?
Use high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to quantify this compound and its analogs. Standardize extraction protocols using solvents like methanol or ethanol, and validate results against reference standards (e.g., isorhynchophylline, raubasine). Include calibration curves with R² ≥ 0.99 and report limits of detection/quantification .
Q. How can researchers ensure the purity and structural identity of synthesized this compound derivatives?
Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) with high-resolution mass spectrometry (HRMS) for structural confirmation. For purity, use HPLC with UV detection (λ = 254 nm) and elemental analysis. New compounds require ≥95% purity and explicit documentation of crystallization conditions .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Adhere to SDS guidelines: use PPE (gloves, lab coats, goggles), work in fume hoods, and avoid inhalation/ingestion. Store the compound in airtight containers away from oxidizers. In case of exposure, follow first-aid measures (e.g., rinse skin with water for 15 minutes, seek medical attention for ingestion) .
Q. What experimental controls are essential in pharmacological studies of this compound?
Include vehicle controls (e.g., saline or DMSO) and positive controls (e.g., known α2A-adrenergic receptor antagonists). For in vivo studies, use sham-operated animals and baseline physiological measurements (e.g., blood pressure, heart rate) to isolate compound-specific effects .
Q. How should researchers design literature searches for this compound-related studies?
Break queries into component concepts (e.g., "this compound synthesis," "α2A-adrenergic receptor binding"). Use databases like PubMed and SciFinder with Boolean operators (AND/OR) and filters for publication type (e.g., in vitro, clinical trials). Cross-reference citations in primary literature .
Advanced Research Questions
Q. What computational strategies optimize molecular docking analyses of this compound with α2A-adrenergic receptors?
Use Schrödinger Suite or AutoDock Vina for docking simulations. Analyze binding pockets for hydrogen bonds, π-π stacking, and salt bridges (e.g., between yohimbine’s phenylethylamine group and receptor residues). Validate results with mutagenesis studies and free-energy calculations (MM/GBSA) .
Q. How can contradictory findings in this compound’s pharmacological effects be resolved?
Conduct meta-analyses to compare preclinical vs. clinical data (e.g., anxiolytic effects in rodents vs. panic induction in humans). Validate assays using standardized models (e.g., LPS-induced hypertensive rats) and control for variables like dosage, administration route, and species-specific receptor expression .
Q. What structural modifications enhance this compound’s selectivity for peripheral α2A-adrenergic receptors?
Target solvent-exposed regions (e.g., the ester tail) for modification. Introduce polar groups to reduce blood-brain barrier permeability. Validate derivatives using radioligand binding assays (e.g., competition with [³H]RX821002) and functional cAMP assays .
Q. Which statistical methods are appropriate for analyzing this compound’s dose-response data?
Apply one-way ANOVA with post-hoc tests (e.g., Dunnett’s for multiple comparisons). Report means ± SEM and effect sizes (Cohen’s d). For non-linear responses, use logistic regression or Hill equation modeling. Use SPSS or R for reproducibility .
Q. How can researchers improve reproducibility in this compound studies?
Publish raw data (e.g., chromatograms, spectral files) in supplementary materials. Document experimental parameters (e.g., pH, temperature, solvent ratios) in detail. Use platforms like Zenodo for open-access data sharing and cite protocols from established journals (e.g., Brazilian Journal of Medical and Biological Research) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
